1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol
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Overview
Description
1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol is a complex organic compound with a unique structure that includes a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine and pyrrolidine ring
Preparation Methods
The synthesis of 1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol typically involves multiple steps:
Step 1: The initial step involves the condensation of trifluoromethyl acetone with 2-aminopyrimidine to form 1-[4-(trifluoromethyl)pyrimidin-2-yl]-2-propanone.
Step 2: This intermediate is then subjected to nucleophilic substitution with 3-oxopiperidine to yield 1-[4-(trifluoromethyl)pyrimidin-2-yl]-3-piperidinone.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups using appropriate nucleophiles and reaction conditions
Scientific Research Applications
1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine and piperidine rings are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol: This compound lacks the pyrrolidine ring, making it less complex and potentially less active in certain biological assays.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol: This compound has a methanol group instead of a pyrrolidin-3-ol group, which may affect its chemical reactivity and biological activity
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)12-1-5-18-13(19-12)20-6-2-10(3-7-20)21-8-4-11(22)9-21/h1,5,10-11,22H,2-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUZANFQHGWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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